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Compound of Interest

Compound Name: 2-Fluoro-4-methoxypyridine

Cat. No.: B063832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 175965-83-0 Chemical Formula: C₆H₆FNO Molecular Weight: 127.12 g/mol [1]

Structure:

SMILES: COC1=CC(=NC=C1)F[1]

InChI: InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3[1]

Abstract
2-Fluoro-4-methoxypyridine is a fluorinated heterocyclic compound of interest in medicinal

chemistry and organic synthesis. Its structure, featuring a fluorine atom at the 2-position and a

methoxy group at the 4-position of the pyridine ring, makes it a valuable building block for the

synthesis of more complex molecules, particularly in the development of novel pharmaceuticals
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and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity,

while the methoxy group can influence solubility and electronic properties. This guide provides

a summary of its properties, a plausible synthesis pathway, and discusses its potential

applications based on the utility of structurally related compounds. It is important to note that

while the physicochemical properties are documented, detailed experimental protocols and

spectroscopic data for this specific isomer are not widely available in peer-reviewed literature.

Physicochemical and Safety Data
A summary of the key quantitative data for 2-Fluoro-4-methoxypyridine is presented below.

Property Value Source(s)

Molecular Weight 127.12 g/mol [1]

Density 1.146 g/cm³ [2]

Boiling Point 166.6 °C at 760 mmHg [2]

CAS Number 175965-83-0 [1]

Molecular Formula C₆H₆FNO [1]

Safety and Hazard Information:[1]

GHS Pictograms: Danger

Hazard Statements:

H226: Flammable liquid and vapor

H302: Harmful if swallowed

H315: Causes skin irritation

H318: Causes serious eye damage

H335: May cause respiratory irritation
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Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 2-Fluoro-4-methoxypyridine are not

readily available in the public domain. However, a plausible synthetic route can be proposed

based on established methods for the preparation of fluoropyridine derivatives. One common

method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine

followed by fluorodediazoniation.[3]

Proposed Synthesis Workflow
The diagram below illustrates a potential synthetic pathway starting from 2-amino-4-

methoxypyridine.

Starting Material

Step 1: Diazotization

Step 2: Fluorination (Balz-Schiemann)

2-Amino-4-methoxypyridine

Diazonium Salt Intermediate

NaNO₂, HBF₄

2-Fluoro-4-methoxypyridine

Heat (Δ)

Click to download full resolution via product page

A proposed synthesis workflow for 2-Fluoro-4-methoxypyridine.

Generalized Experimental Protocol (Proposed)
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This protocol is a generalized procedure based on the Balz-Schiemann reaction for analogous

compounds and would require optimization for the synthesis of 2-Fluoro-4-methoxypyridine.

Diazotization:

Dissolve 2-amino-4-methoxypyridine in an aqueous solution of a non-nucleophilic acid,

such as tetrafluoroboric acid (HBF₄), at a low temperature (typically 0-5 °C).

Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while

maintaining the low temperature to form the diazonium tetrafluoroborate salt intermediate.

Fluorination:

The resulting diazonium salt is then thermally decomposed. This can often be done by

gently warming the reaction mixture. The decomposition releases nitrogen gas and results

in the formation of 2-Fluoro-4-methoxypyridine.

Work-up and Purification:

The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and

the solvent is removed under reduced pressure.

The crude product can be purified by distillation or column chromatography.

Spectroscopic Data
Experimental ¹H and ¹³C NMR spectra for 2-Fluoro-4-methoxypyridine are not widely

available. However, based on the structure and data for analogous compounds, the following

spectral features can be anticipated:

¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on

the pyridine ring and a singlet for the methoxy group protons. The fluorine atom at the 2-

position will cause splitting of the adjacent proton signals.
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¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the

fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other

carbons of the pyridine ring will also show smaller couplings to the fluorine atom.[4]

Applications in Research and Drug Development
While specific applications of 2-Fluoro-4-methoxypyridine are not extensively documented,

its structural motifs are found in compounds with significant biological activity. The utility of this

compound can be inferred from the applications of its close analogs, such as 2-fluoro-4-

methylpyridine.

Fluorinated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals

and agrochemicals.[5] The presence of a fluorine atom can significantly alter the

physicochemical properties of a molecule, often leading to:

Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolic

oxidation.

Increased binding affinity: Fluorine can participate in favorable interactions with biological

targets.

Modified lipophilicity and bioavailability: The introduction of fluorine can modulate how a drug

is absorbed, distributed, metabolized, and excreted.

2-Fluoro-4-methylpyridine, a closely related compound, is used in the synthesis of p38 MAP

kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[6] It is also

a precursor for acetylcholine release-enhancing agents with potential applications in treating

cognitive disorders. Given these examples, 2-Fluoro-4-methoxypyridine is a promising

building block for creating libraries of novel compounds for drug discovery screening and for

the synthesis of complex target molecules in medicinal chemistry. The 2-fluoro substituent

provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of

various functional groups.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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